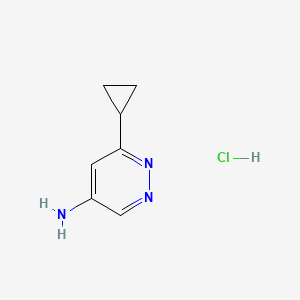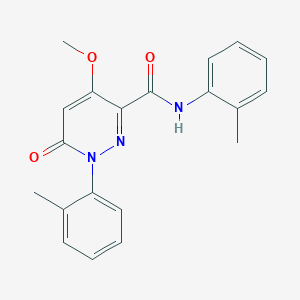
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is a synthetic organic compound known for its unique chemical structure. This compound is of interest in various fields due to its potential applications in chemistry, biology, medicine, and industry. It features a pyrimidine ring substituted with a trifluoromethylphenyl group and an ethyl ester moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate generally involves multi-step procedures. A typical synthetic route might include:
Preparation of the Pyrimidine Intermediate: : Starting from a suitable pyrimidine precursor, the 5-position can be functionalized with the desired trifluoromethylphenyl group through a nucleophilic aromatic substitution or metal-catalyzed coupling reaction.
Formation of the Sulfanyl Group: : Introduction of the sulfanyl group at the 2-position is often achieved via a thiolation reaction using a thiol reagent under basic or acidic conditions.
Esterification: : Finally, the acetate ester moiety can be introduced through esterification of the intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing yield and purity, using scalable methods like continuous flow reactions and automated synthesis. Safety and cost-effectiveness are crucial considerations for large-scale production, involving rigorous process optimization and quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction of specific functional groups within the molecule can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The trifluoromethyl group on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium or platinum catalysts for coupling reactions.
Major Products
Sulfoxides/Sulfones: : Oxidation products.
Reduced Intermediates: : Products of reduction reactions.
Substituted Aromatic Compounds: : Products of nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for more complex molecules in organic synthesis. Its unique functional groups make it a valuable building block for designing new materials and catalysts.
Biology
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate is explored for its potential as a biochemical probe or as a starting point for the development of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural motifs may be relevant for developing drugs targeting specific enzymes or receptors.
Industry
Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex compounds.
Mécanisme D'action
The mechanism by which ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate exerts its effects involves interactions with molecular targets, potentially including enzymes and receptors. Its trifluoromethylphenyl group and pyrimidine ring can facilitate binding to specific biological sites, influencing biochemical pathways and physiological responses. Further research is needed to elucidate the precise mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((5-phenyl-2-pyrimidinyl)sulfanyl)acetate: : Similar structure but lacks the trifluoromethyl group.
Methyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)acetate: : Similar but with a different ester moiety.
Ethyl 2-((5-(2-pyridinyl)-2-pyrimidinyl)sulfanyl)acetate: : Similar structure with a pyridinyl group instead of trifluoromethylphenyl.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl-substituted phenyl group and a pyrimidinyl sulfanyl acetate moiety. This unique structure imparts specific chemical and biological properties, making it distinct from related compounds and valuable for diverse research and industrial applications.
Feel free to let me know if there are more details you’d want to dive into!
Propriétés
IUPAC Name |
ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-2-22-13(21)9-23-14-19-7-11(8-20-14)10-4-3-5-12(6-10)15(16,17)18/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUAPOAILXLAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)

![3-(benzenesulfonyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2901059.png)
![1-[3-[(3-Chlorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2901060.png)

![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)

![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)
![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)


